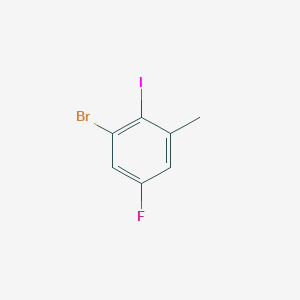

3-Bromo-5-fluoro-2-iodotoluene

Description

Significance of Halogenation in Tailoring Aromatic System Reactivity

Halogenation is a fundamental transformation in organic chemistry that introduces halogen atoms into an organic compound. mt.com In the context of aromatic systems, halogenation plays a crucial role in modifying the reactivity of the aromatic ring. numberanalytics.com Halogens are electronegative atoms that exert a significant influence on the electron density of the aromatic ring through inductive and resonance effects. This, in turn, dictates the regioselectivity and rate of subsequent chemical reactions. numberanalytics.comlibretexts.org

The reactivity of halogens in aromatic compounds decreases down the group from fluorine to iodine (F > Cl > Br > I). mt.com This trend is a key factor in designing selective chemical transformations. For instance, the carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine or carbon-chlorine bonds, making iodoarenes particularly useful in cross-coupling reactions where the iodine atom acts as a good leaving group. evitachem.com The presence of multiple, different halogen atoms on a single aromatic ring, as seen in polyhalogenated toluenes, offers the potential for sequential and site-selective functionalization, a highly sought-after strategy in the synthesis of complex molecules. bohrium.com

Contextualizing 3-Bromo-5-fluoro-2-iodotoluene within Trihalogenated Aromatics Research

This compound is a trihalogenated aromatic compound that exemplifies the chemical diversity and synthetic potential of this class of molecules. Its structure, featuring three different halogen atoms—bromine, fluorine, and iodine—at specific positions on the toluene (B28343) ring, makes it a valuable and versatile building block in organic synthesis. bohrium.com The distinct reactivity of each halogen atom allows for a programmed approach to chemical synthesis, where each C-X bond (X = I, Br) can be selectively targeted under specific reaction conditions. bohrium.com

Research into trihalogenated aromatics is driven by the need for advanced intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. bohrium.com These compounds serve as platforms for introducing various functional groups through reactions such as cross-coupling, nucleophilic substitution, and metal-halogen exchange. The specific substitution pattern of this compound, with its ortho-iodo, meta-bromo, and meta-fluoro arrangement relative to the methyl group, presents a unique set of steric and electronic influences that researchers can exploit to achieve desired chemical transformations.

Overview of Research Trajectories for Complex Halogenated Arenes

The field of complex halogenated arenes is characterized by several key research trajectories aimed at expanding their synthetic utility and application. bohrium.comnih.gov A major focus is the development of new and efficient methods for the selective synthesis of these compounds. nih.gov This includes late-stage halogenation techniques that allow for the introduction of halogens into complex molecules at a late point in the synthetic sequence, providing a powerful tool for structural diversification. nih.gov

Another significant area of research is the exploration of site-selective cross-coupling reactions. bohrium.com Given the presence of multiple halogen atoms with differing reactivities, developing catalytic systems that can discriminate between these sites is a major challenge and a highly active area of investigation. bohrium.com Success in this area enables the stepwise and controlled construction of highly functionalized aromatic systems from polyhalogenated precursors. bohrium.com

Furthermore, there is growing interest in the application of complex halogenated arenes in materials science and medicinal chemistry. routledge.comaprcomposites.com.au The unique electronic properties imparted by halogen atoms can be harnessed to create organic materials with specific optical or electronic functionalities. routledge.comaprcomposites.com.au In medicinal chemistry, the introduction of halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. cymitquimica.com Asymmetric trihalogenated aromatic lithium salts, for example, have been investigated for their potential in all-solid-state lithium batteries. researchgate.netacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1000576-60-2 chemsrc.comchemsrc.com |

| Molecular Formula | C₇H₅BrFI chemsrc.com |

| Molecular Weight | 314.92 g/mol chemsrc.com |

| Density | 2.1 ± 0.1 g/cm³ chemsrc.com |

| Boiling Point | 263.7 ± 35.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 113.3 ± 25.9 °C chemsrc.com |

| InChI Key | FGWWSTPAPGETQF-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWWSTPAPGETQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266538 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-60-2 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Bromo 5 Fluoro 2 Iodotoluene

Cross-Coupling Reactions of Polyhalogenated Aromatics

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. In the context of polyhalogenated aromatics like 3-Bromo-5-fluoro-2-iodotoluene, these reactions offer a powerful tool for building molecular complexity. acs.org The key to their utility lies in the ability to selectively activate one carbon-halogen (C-X) bond over another, which is governed by a variety of factors inherent to the substrate and the reaction conditions. nih.gov The general mechanism for these transformations, particularly those catalyzed by palladium, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. bohrium.com

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions. nih.gov For a substrate like this compound, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective reactions. The C-I bond is substantially more reactive and will preferentially undergo oxidative addition to the palladium catalyst. nih.gov

This chemoselectivity enables the targeted synthesis of mono-arylated products, where an aryl group from a boronic acid or ester replaces the iodine atom, leaving the bromine and fluorine atoms intact for potential subsequent transformations.

Table 1: Representative Suzuki-Miyaura Reaction

| Reactants | Catalyst/Ligand | Base | Solvent | Expected Major Product |

|---|

This table represents a typical, hypothetical reaction based on established principles of Suzuki-Miyaura couplings for polyhalogenated arenes. proprogressio.hu

The Mizoroki-Heck reaction, which couples an organohalide with an alkene, is another fundamental C-C bond-forming reaction. mdpi.com Similar to the Suzuki-Miyaura coupling, the site-selectivity in the Heck reaction of this compound is governed by the preferential activation of the C-I bond. semanticscholar.orgchemicalbook.com This allows for the selective introduction of a vinyl group at the C-2 position.

Other cross-coupling reactions, such as Sonogashira (coupling with a terminal alkyne) and Negishi (coupling with an organozinc reagent), also follow this reactivity pattern. researchgate.netnih.gov In each case, the C-I bond serves as the primary reactive site, enabling the stepwise and controlled diversification of the aromatic core.

The ability to predict and control which halogen atom reacts in a polyhalogenated compound is critical for its synthetic utility. rsc.org This site selectivity is primarily determined by the identity of the halogen and the electronic and steric environment of the C-X bond. nih.govrsc.org

The single most important factor in determining the site of reaction in a polyhalogenated arene with different halogens is the identity of the halogen itself. The reactivity of the C-X bond in palladium-catalyzed oxidative addition, the rate-determining step in many cross-coupling reactions, follows a well-established trend: C–I > C–Br > C–Cl >> C–F. nih.govacs.org

This trend is directly related to the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, requiring the least energy to break, and is therefore the most susceptible to oxidative addition by the palladium catalyst. nih.gov The C-F bond is extremely strong and is generally inert under typical cross-coupling conditions. For this compound, this means that cross-coupling reactions will overwhelmingly occur at the C-2 position (iodine) before the C-3 position (bromine). nih.gov

Table 2: Average Bond Dissociation Energies (BDEs) for Phenyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~124 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

Note: These are generalized values; actual BDEs can be influenced by other substituents on the aromatic ring.

While the halogen's identity is the dominant factor, the electronic and steric environment around each C-X bond provides a secondary level of control that can modulate reactivity. nih.govrsc.org

Steric Effects: The spatial arrangement of atoms can hinder the approach of the bulky palladium catalyst to a reaction site. nih.gov In this compound, the iodine at C-2 is positioned ortho to the methyl group at C-1. This creates some steric hindrance, which could potentially slow the rate of oxidative addition compared to an unhindered C-I bond. However, this steric effect is generally not sufficient to override the inherent high reactivity of the C-I bond compared to the C-Br bond. rsc.orgacs.org

Factors Governing Site Selectivity in Cross-Coupling

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling, the leaving group aptitude in SNAr does not always follow the same C-I > C-Br > C-Cl order. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the ring is substituted with halogens which are inductively electron-withdrawing. However, it lacks the powerful resonance-stabilizing groups typically required for facile SNAr reactions. Therefore, forcing this compound to undergo SNAr would likely require harsh conditions, such as very strong nucleophiles and high temperatures. libretexts.org If the reaction were to occur, the fluorine atom, due to its high electronegativity, would most effectively activate the ortho (C-6) and para (C-2) positions to nucleophilic attack. However, since iodine and bromine are better leaving groups than fluorine, a complex reactivity pattern could emerge under such conditions. evitachem.com

Role of Fluorine as an Activating Group in Nucleophilic Displacement

In the context of nucleophilic aromatic substitution (SNA_r_), the fluorine atom in this compound plays a significant activating role. While halogens are generally deactivating in electrophilic aromatic substitution, they can activate the ring towards nucleophilic attack. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect, which polarizes the aromatic ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom is most effective at withdrawing electron density from the ring, thereby facilitating the nucleophilic attack. masterorganicchemistry.com Therefore, in reactions where nucleophilic displacement occurs, the fluorine atom at the 5-position of this compound enhances the reactivity of the other halogen-substituted positions towards nucleophiles.

It is important to note that while fluorine is a powerful activating group for nucleophilic attack, it is generally a poor leaving group in S_N2 reactions due to the strength of the C-F bond. pressbooks.pub However, in S_NAr reactions, the restoration of aromaticity in the second step compensates for the unfavorable C-F bond cleavage. masterorganicchemistry.com

Competitive Reactivity of Halogen Leaving Groups

The presence of three different halogens in this compound introduces competitive reactivity, where the identity of the leaving group depends on the reaction conditions and the nature of the attacking species.

In nucleophilic aromatic substitution reactions, the leaving group ability is often the reverse of the activating effect, with iodide being the best leaving group among the halogens (I > Br > Cl > F). pressbooks.pub This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine and carbon-fluorine bonds. However, as mentioned earlier, the rate of S_NAr is primarily governed by the activation of the ring towards nucleophilic attack. masterorganicchemistry.comdalalinstitute.com The order of leaving group power in aromatic nucleophilic substitution is typically F > NO2 > OTs > SOPh > Cl > Br > I. dalalinstitute.com

In metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the reactivity order is generally determined by the bond dissociation energy of the carbon-halogen bond. The weaker C-I bond makes the iodine atom in this compound the most reactive site for oxidative addition to a metal center, followed by the bromine atom. The C-F bond is typically the least reactive in such transformations. This selective reactivity allows for sequential functionalization of the molecule.

Derivatization Strategies from this compound

The distinct reactivity of the three halogen substituents in this compound makes it a versatile building block for the synthesis of more complex molecules. Derivatization strategies often exploit the differential reactivity of the C-I, C-Br, and C-F bonds.

Functional Group Interconversions and Transformations

The halogen atoms on this compound can be selectively replaced by a variety of functional groups through different reaction pathways.

Cross-Coupling Reactions: The iodine and bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The higher reactivity of the C-I bond allows for selective coupling at the 2-position, leaving the bromine at the 3-position available for subsequent transformations.

Lithiation and Grignard Reagent Formation: The iodine and bromine atoms can undergo halogen-metal exchange with organolithium or magnesium reagents to form organometallic intermediates. These intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups.

Nucleophilic Aromatic Substitution: As discussed previously, the fluorine atom activates the ring for nucleophilic displacement of the other halogens, particularly under forcing conditions. masterorganicchemistry.com

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or aldehyde, and the halogen atoms can be reduced to hydrogen. evitachem.com

Here is a table summarizing some potential functional group interconversions:

| Starting Functional Group | Reagent/Reaction Condition | Resulting Functional Group |

| Iodine | R-B(OH)₂, Pd catalyst | R (Aryl, Alkyl) |

| Bromine | R-B(OH)₂, Pd catalyst | R (Aryl, Alkyl) |

| Iodine/Bromine | n-BuLi or Mg | -Li or -MgX |

| Halogen | Strong nucleophile, heat | -Nu (e.g., -OR, -NR₂) |

| Methyl Group | KMnO₄ or other oxidizing agents | Carboxylic Acid |

Synthesis of Novel Polyfunctionalized Aromatic Compounds

The sequential and selective functionalization of this compound allows for the synthesis of a wide array of novel polyfunctionalized aromatic compounds. By carefully choosing the reaction conditions and reagents, chemists can control the order of reaction at the different halogenated positions.

For instance, a Suzuki coupling could be performed first at the highly reactive iodine position, followed by a second cross-coupling reaction at the bromine position. The fluorine atom and the methyl group can also be modified in subsequent steps, leading to highly substituted and complex aromatic structures. These polyfunctionalized compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and biological properties.

Computational and Theoretical Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of complex organic molecules like this compound.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of this compound. These calculations can be used to:

Predict Reaction Regioselectivity: DFT can be used to calculate the activation energies for reactions at each of the halogenated positions, thereby predicting which site is most likely to react under a given set of conditions. For example, DFT calculations can rationalize the higher reactivity of the C-I bond in cross-coupling reactions.

Analyze Transition State Structures: By modeling the transition states of different reaction pathways, DFT can help to elucidate the detailed mechanism of a reaction. This includes understanding the role of catalysts and the stereochemical outcome of a reaction.

Determine Thermodynamic Properties: DFT can be used to calculate the relative energies of reactants, intermediates, and products, providing a thermodynamic profile of the reaction. This information is crucial for predicting the feasibility and equilibrium position of a reaction.

Understand Substituent Effects: DFT calculations can quantify the electronic effects (inductive and resonance) of the bromine, fluorine, and iodine substituents on the reactivity of the aromatic ring. This helps in understanding the activating and deactivating nature of these groups in different reaction types.

Recent studies have utilized DFT to analyze C-H activation and regioselectivity in the presence of fluorine substituents, which can be extended to understand the reactivity of this compound. nih.gov

Understanding Steric and Electronic Effects on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic and steric properties of its substituents. Electronic effects involve the donation or withdrawal of electron density to or from the ring, while steric effects pertain to the physical bulk of the substituents and their spatial arrangement. In this compound, these effects collectively determine the regioselectivity and rate of chemical reactions.

Electronic Effects:

The methyl group (-CH₃) is an electron-donating group through an inductive effect (+I) and hyperconjugation. This activates the ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

In this compound, the cumulative inductive effect of the three halogens significantly lowers the electron density of the aromatic ring. However, the activating methyl group and the resonance effects of the halogens create a nuanced electronic landscape. The single unsubstituted carbon (position 6) is flanked by two electron-withdrawing groups (I and F), making it relatively electron-poor.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of this molecule. The iodine atom at position 2 is situated between a methyl group at position 1 and a bromine atom at position 3. This crowded environment can impede the approach of reagents to the C-I bond, potentially reducing its reactivity compared to a less hindered iodoarene. Similarly, the bromine atom is sterically shielded by the adjacent iodine and the methyl group (in a meta sense). The fluorine atom at position 5 is the least sterically hindered of the halogens.

The interplay of these effects is critical in predicting reaction outcomes. For instance, in metal-catalyzed cross-coupling reactions, the C-I bond is typically the most reactive due to its lower bond dissociation energy compared to the C-Br bond. However, the significant steric hindrance around the iodine atom in this compound may modulate this inherent reactivity, potentially requiring more forcing reaction conditions or specialized catalysts to achieve selective transformation at this site.

Table 1: Analysis of Steric and Electronic Effects of Substituents in this compound

| Substituent | Position | Electronic Effect (Inductive/Resonance) | Steric Hindrance | Expected Impact on Reactivity |

| Methyl | 1 | +I (Activating) | Moderate | Activates the ring, particularly positions 2, 4, and 6. |

| Iodine | 2 | -I > +M (Deactivating, o,p-directing) | High (Flanked by -CH₃ and -Br) | Most probable site for oxidative addition in cross-coupling, but sterically hindered. |

| Bromine | 3 | -I > +M (Deactivating, o,p-directing) | Moderate (Adjacent to -I and -CH₃) | Less reactive than iodine in cross-coupling; its reactivity is also subject to steric effects. |

| Fluorine | 5 | -I > +M (Deactivating, o,p-directing) | Low | Strongest inductive effect deactivates the ring; less sterically hindered than other halogens. |

Predictive Modeling for Site-Selective Transformations

Predictive modeling, often employing computational methods like Density Functional Theory (DFT), is a powerful tool for anticipating the most likely sites of reaction in complex molecules like this compound. These models can calculate various molecular properties that correlate with chemical reactivity, providing insights that guide synthetic strategy.

Key Parameters in Predictive Modeling:

Bond Dissociation Energies (BDEs): Calculations of the C-Halogen BDEs can quantitatively predict the order of reactivity in reactions where bond cleavage is the rate-determining step, such as the oxidative addition step in many cross-coupling reactions. For aryl halides, the BDEs typically follow the trend C-F > C-Cl > C-Br > C-I. Therefore, models would predict the C-I bond to be the most labile and thus the most likely to react first, followed by the C-Br bond.

Electrostatic Potential (ESP) Maps: ESP maps visualize the distribution of electron density on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For this compound, an ESP map would illustrate the electron-poor nature of the aromatic ring due to the halogens.

Calculated Atomic Charges: Quantifying the partial charge on each carbon atom can help identify the most electrophilic sites. In the context of cross-coupling, the carbon atom with the most positive partial charge is often the most susceptible to oxidative addition by a low-valent metal catalyst. The combined electron-withdrawing effects of the adjacent halogens would influence these charges significantly.

Transition State Energy Calculations: For specific proposed reactions, DFT can be used to model the transition states for reaction at different sites (e.g., oxidative addition at C-I vs. C-Br). The pathway with the lowest activation energy barrier is the most kinetically favorable. These calculations can explicitly account for both steric and electronic factors, providing a sophisticated prediction of regioselectivity. For example, while the C-I bond is electronically favored for reaction, a high calculated transition state energy due to steric clash could indicate that the reaction is kinetically disfavored compared to reaction at the less-hindered C-Br site under certain conditions.

Table 2: Hypothetical Reactivity Predictions for this compound Based on Modeling Principles

| Reaction Type | Predicted Reactive Site | Primary Rationale | Potential Influencing Factors |

| Suzuki-Miyaura Coupling | C-I (Position 2) | Lowest C-Halogen bond dissociation energy. | Steric hindrance from adjacent methyl and bromo groups may necessitate specific ligands or higher temperatures. |

| Sequential Cross-Coupling | 1st: C-I; 2nd: C-Br | Hierarchical reactivity based on BDEs (C-I < C-Br). | The electronic nature of the group installed at position 2 will influence the reactivity of the C-Br bond in the second step. |

| Electrophilic Aromatic Substitution | Unlikely under standard conditions | Strong deactivation of the ring by three halogen atoms. | If forced, substitution would likely be directed by the activating methyl group, but steric and electronic deactivation at all positions makes it challenging. |

| Nucleophilic Aromatic Substitution | Unlikely without strong activation | The ring is not sufficiently electron-deficient, and there is no suitable leaving group at an activated position. | A powerful nucleophile might displace fluorine if a strong electron-withdrawing group were present ortho or para to it. |

This predictive approach allows chemists to design experiments more efficiently, selecting reagents and conditions that are most likely to achieve the desired site-selective functionalization of this highly substituted aromatic building block.

Spectroscopic Characterization Methodologies for Complex Halogenated Aromatics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a molecule like 3-Bromo-5-fluoro-2-iodotoluene, a suite of 1D and 2D NMR experiments is employed to unambiguously assign every proton and carbon atom.

The ¹H NMR spectrum provides information about the number, chemical environment, and connectivity of protons. The aromatic region of the spectrum for this compound is of particular interest.

Chemical Shifts (δ): The molecule has two protons on the aromatic ring, at positions C4 and C6. Their chemical shifts are influenced by the electronic effects of the adjacent substituents. The iodine, bromine, and fluorine atoms are all electron-withdrawing, which tends to shift the signals of nearby protons downfield (to a higher ppm value). Aromatic protons typically appear in the range of δ 6.5–8.5 ppm.

Coupling Patterns: The two aromatic protons (H4 and H6) will split each other's signals. This is known as spin-spin coupling.

Proton-Proton (H-H) Coupling: H4 and H6 are four bonds apart (meta-coupling), which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz.

Proton-Fluorine (H-F) Coupling: The fluorine at C5 will also couple with the adjacent protons. The coupling of ¹⁹F to the ortho proton (H4 and H6) is typically in the range of 5-10 Hz (³JHF). The coupling to the meta proton is smaller. In this structure, both H4 and H6 are ortho to the fluorine atom.

Expected Spectrum: Each aromatic proton signal is expected to appear as a doublet of doublets (dd), resulting from coupling to the other aromatic proton and the fluorine atom. The methyl group (CH₃) protons will appear as a singlet further upfield, typically around δ 2.0-2.5 ppm, as it is not adjacent to any other protons.

Table 1: Illustrative ¹H NMR Data for this compound Note: These are estimated values based on typical ranges for similar compounds.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H4 | 7.0 - 7.5 | dd | ⁴JH4-H6 ≈ 2.5 Hz, ³JH4-F19 ≈ 8.0 Hz |

| H6 | 7.2 - 7.7 | dd | ⁴JH6-H4 ≈ 2.5 Hz, ³JH6-F19 ≈ 6.0 Hz |

| -CH₃ | 2.3 - 2.5 | s | N/A |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. This compound has seven unique carbon atoms (six aromatic, one methyl).

Chemical Shifts (δ): Aromatic carbons resonate in the δ 90-170 ppm range. Carbons directly attached to electronegative halogens show significant shifts.

The carbon bearing the iodine (C2) is expected to be shifted significantly upfield (lower ppm) due to the heavy atom effect, potentially appearing around δ 90-100 ppm.

The carbon bonded to fluorine (C5) will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz).

The carbon attached to bromine (C3) will appear in the typical range for halogen-substituted carbons, around δ 115-125 ppm.

The methyl carbon will appear far upfield, typically between δ 15-25 ppm.

Table 2: Illustrative ¹³C NMR Data for this compound Note: These are estimated values based on typical ranges for similar compounds.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C1 | 140 - 145 | Small (²JCF or ³JCF) |

| C2-I | 90 - 100 | Small (³JCF) |

| C3-Br | 120 - 125 | Small (³JCF) |

| C4 | 125 - 135 | Present (²JCF) |

| C5-F | 160 - 165 | Large (¹JCF ≈ 250 Hz) |

| C6 | 115 - 125 | Present (²JCF) |

| -CH₃ | 20 - 25 | Small (⁴JCF) |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is highly specific for fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, this technique is very sensitive. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of δ -100 to -140 ppm. This signal would be split by the two neighboring protons (H4 and H6), likely appearing as a triplet or a doublet of doublets.

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complex structure by showing correlations between nuclei. researchgate.netnih.govweebly.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, a cross-peak would be expected between the signals for H4 and H6, confirming their meta relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would definitively link the H4 signal to the C4 signal, the H6 signal to the C6 signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for mapping the carbon skeleton. It shows correlations between protons and carbons over two or three bonds. For example, the methyl protons would show correlations to C1 and C2 (and possibly C6), and the aromatic protons (H4 and H6) would show correlations to several other ring carbons, allowing the entire substitution pattern to be pieced together like a puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. lumenlearning.compressbooks.pubfiveable.me

The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹, usually in the 3050-3100 cm⁻¹ region. lumenlearning.comfiveable.me

Aromatic Ring Vibrations (C=C Stretching): The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region. pressbooks.pub Trisubstituted benzenes often show a pattern of bands in this area that can be diagnostic.

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for substituted benzenes occur in the 675-900 cm⁻¹ region and are often strong and indicative of the substitution pattern. lumenlearning.compressbooks.pub

C-X Vibrations: The vibrations for carbon-halogen bonds appear in the fingerprint region at lower wavenumbers. The C-Br stretch is typically found between 515-690 cm⁻¹ and the C-I stretch is even lower, often below 500 cm⁻¹. pressbooks.pub The C-F stretch is usually higher, around 1000-1250 cm⁻¹.

Table 3: Illustrative IR Absorption Bands for this compound Note: These are estimated frequency ranges based on typical values.

| Vibrational Mode | Estimated Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Aromatic C=C Ring Stretch | 1550 - 1600, 1450 - 1500 | Medium-Strong |

| C-H Out-of-Plane Bend | 800 - 900 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

| C-Br Stretch | 515 - 690 | Medium-Strong |

Characteristic Absorption Bands for Halogen Substituents

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the characteristic stretching vibrations of the carbon-halogen bonds are of particular interest. These absorptions typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

The carbon-fluorine (C-F) stretching vibration is typically the strongest and appears at the highest frequency among the carbon-halogen bonds due to the high electronegativity and low mass of the fluorine atom. Generally, the C-F stretch is found in the range of 1000-1400 cm⁻¹. wpmucdn.comuniroma1.it For aromatic fluorine compounds, this band can be observed around 1100 cm⁻¹.

The carbon-bromine (C-Br) stretching vibration occurs at a lower frequency, typically in the 500-680 cm⁻¹ range. uniroma1.itspectroscopyonline.com Specifically, for alkyl halides, the C-Br stretch is noted between 690-515 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com

The carbon-iodine (C-I) stretching vibration is found at the lowest frequency of the carbon-halogen bonds, generally in the range of 200-500 cm⁻¹. uniroma1.it Some sources place it between 500-600 cm⁻¹. specac.com

Table 1: Characteristic Infrared Absorption Ranges for Halogen Substituents

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| Aryl Fluoride | C-F Stretch | 1000 - 1400 | Strong |

| Aryl Bromide | C-Br Stretch | 500 - 680 | Strong |

| Aryl Iodide | C-I Stretch | 200 - 500 | Strong |

This table presents generalized ranges, and specific values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular formula C₇H₅BrFI gives a molecular weight of approximately 314.92 g/mol . chemsrc.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2) of similar intensity.

The fragmentation of halogenated aromatic compounds in the mass spectrometer is influenced by the relative strengths of the carbon-halogen bonds. The C-I bond is the weakest, followed by the C-Br bond, and then the C-F bond. Therefore, a primary fragmentation pathway would involve the loss of the iodine atom, resulting in a significant fragment ion. scribd.com Subsequent fragmentation could involve the loss of the bromine atom. youtube.com The loss of the methyl group (CH₃) is also a possible fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (approximate) | Description |

| [C₇H₅BrFI]⁺ | 314, 316 | Molecular ion peak (showing Br isotope pattern) |

| [C₇H₅BrF]⁺ | 188, 190 | Loss of Iodine radical (I•) |

| [C₇H₅FI]⁺ | 223 | Loss of Bromine radical (Br•) |

| [C₆H₂BrFI]⁺ | 299, 301 | Loss of Methyl radical (CH₃•) |

These are predicted fragmentation patterns; actual spectra may show additional or different fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems.

Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π → π* transitions within the benzene (B151609) ring. libretexts.org Benzene itself shows a strong absorption around 184 nm and a less intense one around 204 nm, with a much weaker, structured band around 256 nm. spcmc.ac.in These absorptions are due to the conjugated π-electron system of the aromatic ring. libretexts.org The presence of substituents on the benzene ring alters the energy levels of the π orbitals, leading to shifts in the absorption maxima (λmax).

The halogen substituents on the toluene (B28343) ring in this compound influence the electronic transitions in the UV-Vis spectrum. Halogens can exert both an inductive (-I) and a resonance (+R) effect. While they are electronegative and withdraw electron density through the sigma framework (inductive effect), they also possess lone pairs of electrons that can be delocalized into the aromatic π system (resonance effect).

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational spectroscopy has emerged as an indispensable tool in the structural elucidation of complex molecules like this compound. These theoretical methods complement experimental data, aiding in the accurate assignment of spectral signals and providing insights into molecular structure and properties where experimental data may be ambiguous or difficult to obtain.

Density Functional Theory (DFT) is a quantum chemical method widely used for predicting the spectroscopic properties of molecules with a favorable balance of accuracy and computational cost. nih.govmdpi.com It is particularly valuable for interpreting the complex vibrational and nuclear magnetic resonance (NMR) spectra of polysubstituted aromatic compounds.

Vibrational Frequencies:

DFT calculations can predict the fundamental vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The process involves optimizing the molecular geometry to find its lowest energy state, followed by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic vibrational frequencies. nih.govresearchgate.net

For halogenated aromatic compounds, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) have shown good agreement between calculated and experimental vibrational wavenumbers after applying a scaling factor to correct for anharmonicity and other systematic deficiencies. nih.govresearchgate.net The analysis involves not just the frequency but also the potential energy distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for a definitive assignment of spectral bands. nih.gov The effects of different halogen substitutions on the vibrational modes can be systematically investigated using this approach. nih.gov

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Halogenated Toluene Derivative (Note: This table is illustrative, as specific experimental data for this compound is not available in the cited literature. The data represents typical results from DFT calculations for similar halogenated aromatics.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Assignment (based on PED) |

| ν(C-H) aromatic | 3085 | 2962 | Aromatic C-H stretch |

| ν(C-H) methyl | 2978 | 2859 | CH₃ symmetric stretch |

| ν(C=C) ring | 1580 | 1517 | Aromatic ring stretch |

| δ(C-H) methyl | 1450 | 1392 | CH₃ asymmetric bend |

| ν(C-F) | 1255 | 1205 | C-F stretch |

| ν(C-Br) | 680 | 653 | C-Br stretch |

| ν(C-I) | 530 | 509 | C-I stretch |

Data is hypothetical and based on typical values found in computational studies of halogenated aromatics such as those described in referenced literature. nih.govresearchgate.net

Chemical Shifts:

DFT is also a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT for this purpose. nih.govmdpi.com The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

The accuracy of predicted chemical shifts depends significantly on the choice of the exchange-correlation functional, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Benchmark studies have shown that long-range corrected functionals, such as the ωB97X-D functional, can provide highly accurate ¹³C chemical shift predictions, while functionals like WP04 are well-suited for ¹H shifts. mdpi.com These calculations are crucial for assigning signals in crowded aromatic regions of an NMR spectrum and for distinguishing between positional isomers of complex halogenated aromatics.

In many practical scenarios, spectroscopic analysis is performed on mixtures of compounds, where the spectra of individual components overlap, making interpretation difficult. arxiv.orgmdpi.com Chemometrics, which applies mathematical and statistical methods to chemical data, provides powerful tools to deconvolve these complex datasets. walshmedicalmedia.com

Blind Spectral Decomposition:

Blind Source Separation (BSS), also known as Blind Spectral Decomposition, refers to a class of signal processing techniques that aim to separate a set of source signals from a set of mixed signals without prior information about the sources or the mixing process. arxiv.orgcolab.ws Independent Component Analysis (ICA) is a prominent BSS method that has been successfully applied to the analysis of spectroscopic data from complex mixtures. arxiv.orgwalshmedicalmedia.com ICA algorithms, such as MILCA and SNICA, work by finding a linear transformation of the mixed signals that maximizes the statistical independence of the output signals, thereby recovering the spectra of the pure components and their respective concentrations. arxiv.orgarxiv.org These methods have been shown to be effective in analyzing UV absorption spectra of mixtures containing aromatic and polyaromatic hydrocarbons. arxiv.orgaanda.orgaanda.org

Chemometric Methods:

Besides ICA, several other chemometric methods are used for the analysis of mixture spectra. mdpi.comresearchgate.net These include:

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the data into a new coordinate system of principal components, which capture the largest variance in the data. walshmedicalmedia.com It is useful for identifying patterns and trends in complex datasets. walshmedicalmedia.com

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): A powerful resolution technique that decomposes mixed spectral data into the pure component spectra and concentration profiles under certain constraints (e.g., non-negativity). researchgate.net It is widely used when some prior information about the system is available. arxiv.org

These methods are essential for quality control, reaction monitoring, and environmental analysis where complex mixtures of halogenated aromatics and other compounds may be present. walshmedicalmedia.comresearchgate.net They enhance the ability to extract meaningful chemical information from non-destructive spectroscopic measurements. arxiv.org

Table 2: Comparison of Common Chemometric Methods for Mixture Analysis

| Method | Principle | Primary Application | Advantages | Limitations |

| ICA | Maximizes statistical independence of signals. arxiv.org | Blind separation of unknown spectral components. arxiv.org | Requires minimal prior information about the mixture. arxiv.org | Performance can be sensitive to noise and the number of components. |

| PCA | Reduces data dimensionality by finding principal components of variance. walshmedicalmedia.com | Data exploration, pattern recognition, and visualization. walshmedicalmedia.com | Simplifies complex datasets, effective for classification. mdpi.com | Components may not always have a direct physical or chemical meaning. |

| MCR-ALS | Iteratively resolves spectra and concentration profiles based on constraints. researchgate.net | Quantitative analysis of mixtures with known numbers of components. | Flexible, can incorporate various constraints (e.g., non-negativity). researchgate.net | May suffer from rotational ambiguity, requiring careful application of constraints. |

Applications of 3 Bromo 5 Fluoro 2 Iodotoluene in Research

Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacological properties of lead compounds. 3-Bromo-5-fluoro-2-iodotoluene represents a key starting material for the synthesis of novel therapeutic agents due to the distinct roles of its constituent halogen atoms.

Halogen Atoms in Modulating Pharmacological Properties

The presence of bromine, fluorine, and iodine on the toluene (B28343) ring allows for the fine-tuning of a molecule's physicochemical properties, which are critical for its biological activity.

Halogenation is a common method to enhance the lipophilicity of a drug candidate, which can improve its ability to cross biological membranes and reach its target. nih.gov The contribution of each halogen to lipophilicity varies, with iodine generally having the largest effect, followed by bromine and chlorine, while fluorine has a more complex influence. syngeneintl.comacs.org The presence of multiple halogens in this compound provides a mechanism to significantly increase the lipophilicity of resulting derivatives. This is advantageous for improving oral absorption and the distribution of a drug within the body. nih.govwikipedia.org

The strategic placement of fluorine, in particular, can have a profound impact on a molecule's properties. Due to its small size and high electronegativity, fluorine can alter the acidity of nearby functional groups and participate in hydrogen bonding, which can influence a drug's binding to its target and its metabolic stability. nih.gov The combination of fluorine with the more lipophilic bromine and iodine atoms in this compound offers a nuanced approach to optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov

Halogen bonding is a non-covalent interaction that has gained increasing recognition in drug design. nih.govacs.org It involves the favorable interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological target like a protein or enzyme. wikipedia.orgresearchgate.net The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. dabos.com

The iodine and bromine atoms of this compound are excellent halogen bond donors, capable of forming strong and directional interactions with biological receptors. nih.govapolloscientific.co.uk These interactions can significantly enhance the binding affinity and selectivity of a drug for its target. acs.org The ability to form these specific interactions makes this compound a valuable scaffold for designing potent and selective inhibitors for various therapeutic targets.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

Compounds with similar substitution patterns, such as 2,3,4-trifluoro-5-bromobenzoic acid, are known to be important intermediates in the synthesis of anticancer agents. google.com This highlights the potential of polyhalogenated aromatic compounds like this compound in the development of novel therapeutics.

Design and Synthesis of Bioactive Compounds

The unique arrangement of functional groups on this compound makes it a valuable building block for the synthesis of a variety of bioactive heterocyclic compounds. For example, related 2-bromo-5-fluorobenzaldehyde (B45324) has been used in the synthesis of novel chalcone (B49325) derivatives with potential antimicrobial and antifungal activities. nih.gov The presence of the additional iodine and methyl groups in this compound provides further opportunities for diversification and the generation of libraries of novel compounds for biological screening.

Materials Science Research

While the direct application of this compound in materials science is not extensively documented, the properties of polyhalogenated aromatic compounds suggest its potential utility in this field.

Polyhalogenated aromatic compounds are of interest in the development of organic electronic materials. researchgate.net Halogenation can be used to tune the electronic properties of organic semiconductors, which are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). syngeneintl.comresearchgate.net The introduction of halogen atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge injection and transport.

Furthermore, functionalized toluenes can be used in the synthesis of specialized polymers. nih.gov The reactive sites on this compound could be utilized to incorporate this unit into a polymer backbone or as a pendant group, potentially imparting properties such as flame retardancy or modified electronic characteristics. The presence of multiple halogen atoms could also facilitate the formation of self-assembling monolayers or liquid crystalline phases, which are of interest for various advanced materials applications.

Table of Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.92 g/mol |

| CAS Number | 1000576-60-2 |

| Predicted XLogP3 | 3.7 |

Development of Organic Functional Materials with Specific Properties

While direct research specifically citing this compound in the development of organic functional materials is limited, the structural motifs present in the molecule are highly relevant to this field. Halogenated aromatic compounds are crucial precursors in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs). The introduction of halogen atoms can influence the electronic properties, stability, and intermolecular interactions of organic materials.

The strategic placement of bromo, fluoro, and iodo substituents on the toluene core of this compound provides a platform for creating molecules with specific functionalities. For instance, the carbon-iodine and carbon-bromine bonds can be selectively functionalized through various cross-coupling reactions to introduce other organic fragments, thereby tuning the electronic and photophysical properties of the resulting material. The fluorine atom can enhance the oxidative stability and electron-accepting properties of the molecule, which are desirable characteristics for certain layers within an OLED device.

The general approach to designing organic functional materials often involves the synthesis of conjugated molecules where electron-donating and electron-accepting units are strategically combined. Polyhalogenated aromatic compounds can serve as key intermediates in the synthesis of these complex structures. The reactivity of the different carbon-halogen bonds in this compound allows for a stepwise and controlled construction of target molecules with precise architectures.

| Halogen | Potential Influence on Organic Functional Material Properties |

| Iodine | Highly reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) to build larger conjugated systems. |

| Bromine | Another reactive site for cross-coupling, offering differential reactivity compared to iodine for sequential functionalization. |

| Fluorine | Can increase electron affinity, improve thermal and oxidative stability, and influence molecular packing in the solid state. |

Incorporation into Polymeric Structures for Tunable Optical and Electronic Characteristics

The synthesis of conjugated polymers with tailored optical and electronic properties is a significant area of materials science research. These materials are of interest for applications in flexible electronics, sensors, and photovoltaics. The incorporation of halogenated monomers into polymeric structures is a well-established strategy to fine-tune their characteristics.

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymeric materials. The presence of multiple reactive halogen sites allows for its participation in various polymerization reactions, such as Yamamoto, Suzuki, or Stille coupling reactions. By carefully selecting the co-monomers and the polymerization methodology, it is possible to create polymers with specific band gaps, emission colors, and charge transport properties.

The inclusion of the bromo and fluoro substituents in the polymer backbone can significantly impact the final properties of the material. For example, the electronegative fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for improving air stability and facilitating electron injection in electronic devices. The bromine atom, if retained in the final polymer, can serve as a site for post-polymerization modification, allowing for further tuning of the material's properties.

The ability to create well-defined polymeric structures is crucial for achieving high performance in optoelectronic devices. The differential reactivity of the C-I and C-Br bonds in this compound could potentially be exploited to create highly regular and ordered polymer chains, which is often a key factor in maximizing charge carrier mobility.

| Polymer Property | Potential Influence of Incorporating this compound Moiety |

| Optical Properties | The specific arrangement of substituents can influence the absorption and emission wavelengths of the polymer, allowing for color tuning. |

| Electronic Properties | The electron-withdrawing nature of the halogens can modulate the energy levels (HOMO/LUMO) and charge transport characteristics. |

| Solubility and Processability | The introduction of the toluene methyl group and the halogen atoms can affect the solubility of the polymer in organic solvents, influencing its processability for device fabrication. |

| Morphology | The shape and substitution pattern of the monomer unit can impact the packing and ordering of the polymer chains in the solid state. |

Agrochemical Research and Development

The introduction of halogen atoms into organic molecules is a common and highly effective strategy in the development of new agrochemicals, including pesticides and herbicides. Halogens can significantly alter the biological activity, metabolic stability, and physicochemical properties of a compound.

Halogenated Derivatives in Pesticide and Herbicide Development

While there is no specific public domain research detailing the direct use of this compound in the development of pesticides or herbicides, its structure as a polyhalogenated aromatic compound makes it a molecule of interest in this field. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing various functional groups and substitution patterns.

The presence of bromine, fluorine, and iodine on the same aromatic ring offers a unique combination of properties that could be beneficial for biological activity. For instance, the lipophilicity of a molecule, which influences its ability to penetrate biological membranes, can be fine-tuned by the number and type of halogen substituents. Furthermore, the metabolic stability of a potential pesticide or herbicide can be enhanced by the presence of halogen atoms, as they can block sites of enzymatic degradation.

The specific substitution pattern of this compound could also play a role in its potential biological activity. The precise arrangement of the halogen atoms and the methyl group on the aromatic ring can influence how the molecule interacts with its biological target, such as a specific enzyme or receptor in a pest or weed.

The general importance of halogenated compounds in agrochemicals is well-documented. Many commercially successful pesticides and herbicides contain one or more halogen atoms. Therefore, a compound like this compound would be a logical candidate for inclusion in a screening program aimed at discovering new active ingredients for crop protection.

| Halogen | General Role in Agrochemical Development |

| Fluorine | Often increases metabolic stability and can enhance binding affinity to target enzymes. The trifluoromethyl group is a particularly common motif. |

| Chlorine | A common substituent in many classes of insecticides and herbicides, contributing to both lipophilicity and biological activity. |

| Bromine | Similar to chlorine, it can enhance biological activity and is found in a number of commercial pesticides. |

| Iodine | Less common than other halogens in commercial agrochemicals, but its unique properties could be exploited for specific applications. |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-fluoro-2-iodotoluene, and how do reaction conditions influence yield?

- Methodological Answer : Halogenated toluenes are typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For multi-halogenated derivatives like this compound, sequential halogenation under controlled conditions is critical. For example:

- Iodination : Use iodine monochloride (ICl) in acetic acid at 0–5°C to minimize over-iodination .

- Bromination : NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeCl₃) in dry DCM can achieve regioselective bromination .

Reaction temperature and stoichiometry must be optimized to avoid side reactions (e.g., dihalogenation). Purity of intermediates should be verified via GC or HPLC (>95% purity recommended) .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification methods include:

- Recrystallization : Use ethanol/water mixtures for halogenated aromatics; solubility differences aid in isolating high-purity crystals .

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to separate halogenated byproducts .

- Analytical Validation : Confirm purity via GC (retention time comparison) or NMR (integration of aromatic proton signals) .

Q. What spectroscopic techniques are most effective for characterizing halogenated toluenes like this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm); coupling constants (J) help assign substitution patterns. Fluorine splitting may complicate spectra, requiring decoupling .

- GC-MS : Monitors molecular ion peaks (e.g., m/z 328 for C₇H₅BrFI) and fragmentation patterns to confirm structure .

- X-ray Crystallography : Resolves regiochemistry ambiguities in crystalline samples .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of halogens (Br, F, I) deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the less hindered position. Computational studies (DFT) can predict reactive sites:

Q. What strategies can resolve contradictions in NMR data for multi-halogenated aromatic compounds?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

Q. How to optimize regioselectivity in further functionalization of this compound?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.